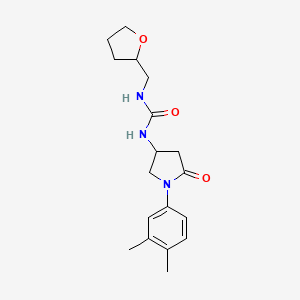
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Complexation and Unfolding of Heterocyclic Ureas
Research demonstrates that heterocyclic ureas, including compounds similar in structure to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea, undergo complexation-induced unfolding. These compounds equilibrate with multiply hydrogen-bonded complexes, highlighting their potential as building blocks for self-assembly processes. Detailed studies reveal that these ureas exhibit folded structures in solution that can unfold and dimerize at high concentrations or in the presence of hydrogen-bonding complements, forming robust, multiply hydrogen-bonded complexes (Corbin et al., 2001).
Anion Coordination Chemistry
The anion coordination chemistry of protonated urea-based ligands closely related to the compound has been investigated, showing that these compounds can form adducts with inorganic oxo-acids. This research suggests potential applications in the selective binding of anions, which is crucial for various chemical and environmental processes. The structural studies of these complexes reveal diverse hydrogen bond motifs, contributing to our understanding of anion-urea interactions (Wu et al., 2007).
Site of Lithiation in Pyridine Derivatives
The lithiation of N-(pyridin-3-ylmethyl) derivatives, analogous to the structural framework of the mentioned urea compound, has been studied for its regioselectivity. These findings have implications for synthetic chemistry, offering pathways to various substituted derivatives through controlled lithiation. This research provides a foundation for designing synthetic strategies for related compounds, potentially expanding the utility of such heterocyclic ureas in medicinal chemistry and materials science (Smith et al., 2013).
Anticancer Activity of Aryl Urea Derivatives
Aryl urea derivatives, sharing a core structural motif with the compound of interest, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies reveal the potential of such compounds as anticancer agents, with specific derivatives showing significant inhibitory activity, highlighting the therapeutic applications of urea derivatives in cancer treatment (Feng et al., 2020).
Hydrogen-Bonded Complexes in Ruthenium and Osmium Complexes
Research into ruthenium and osmium complexes containing urea ligands similar to the compound in discussion demonstrates that these complexes can form dimeric structures via hydrogen bonding. These findings have implications for the development of new materials and catalytic systems, showcasing the importance of urea derivatives in the design of complex molecular architectures (Pichlmaier et al., 2009).
特性
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-5-6-15(8-13(12)2)21-11-14(9-17(21)22)20-18(23)19-10-16-4-3-7-24-16/h5-6,8,14,16H,3-4,7,9-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDEFCASKVQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)
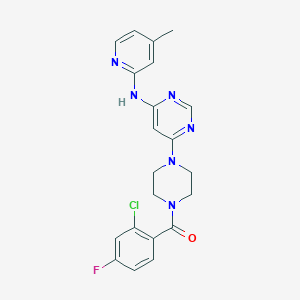
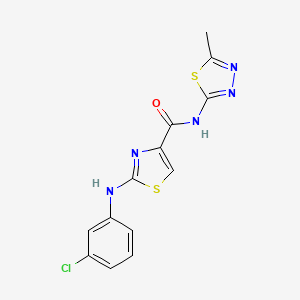
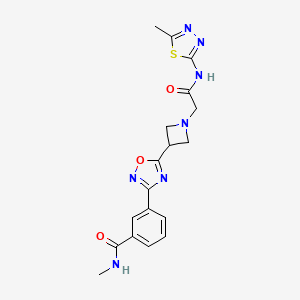
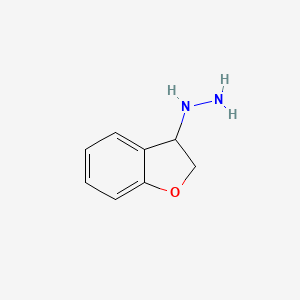

triazin-4-one](/img/structure/B2864654.png)

![1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864658.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)

